molecular formula C13H15NO3S B1362333 4-(Cyclohexylthio)-3-nitrobenzaldehyde CAS No. 270262-95-8

4-(Cyclohexylthio)-3-nitrobenzaldehyde

Cat. No. B1362333
M. Wt: 265.33 g/mol
InChI Key: SXIMCYMJTYWOMN-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and any special behaviors in solution.


Scientific Research Applications

Catalyst in Direct Aldol Reactions

4-(Cyclohexylthio)-3-nitrobenzaldehyde has been utilized in direct aldol reactions, a fundamental type of reaction in organic chemistry. Researchers found that compounds similar to 4-(Cyclohexylthio)-3-nitrobenzaldehyde, when used as catalysts, could produce high yields and enantioselectivity in these reactions. For instance, a study demonstrated the use of a related prolinethioamide compound in the aldol reaction of various aldehydes with ketones like acetone and cyclohexanone, achieving up to 99% enantiomeric excess (ee) (Wang et al., 2009). Similarly, another study showed that trans-4-hydroxy-(S)-prolinamide could catalyze asymmetric aldol reactions between 4-nitrobenzaldehyde and cyclohexanone under solvent-free conditions, yielding products with high enantioselectivity (Yadav & Singh, 2015).

Role in Water-Based Reactions

The compound's efficacy in water-based reactions has been notable. For example, the direct aldol reaction of 4-nitrobenzaldehyde and cyclohexanone in water, catalyzed by a protonated prolinamide catalyst, resulted in products with high diastereoselectivity and enantioselectivity within an optimal pH range (Chimni, Singh, & Kumar, 2009).

Photoreaction Studies

Studies have also explored its use in photoreactions. For instance, the solid-state photoreaction of nitrobenzaldehydes with indole in mixed crystals demonstrated the formation of diverse products, highlighting the compound's role in complex photochemical processes (Meng et al., 1994).

Safety And Hazards

This section would detail any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It would also include appropriate safety precautions and disposal methods.


Future Directions

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properties

IUPAC Name

4-cyclohexylsulfanyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIMCYMJTYWOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381606
Record name 4-(Cyclohexylsulfanyl)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexylthio)-3-nitrobenzaldehyde

CAS RN

270262-95-8
Record name 4-(Cyclohexylsulfanyl)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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